![molecular formula C12H13NO3 B2602029 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 1368503-69-8](/img/structure/B2602029.png)
2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid
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Overview
Description
“2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Another method involves the reaction of Methyl alpha-chlorophenylacetate with Methyl 4-aminobutyrate hydrochloride in the presence of a tertiary base .Molecular Structure Analysis
The molecular structure of “2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” are primarily related to its use as a reagent in the preparation of other compounds . For instance, it is used in the synthesis of pyrazolopyridines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Drug Discovery
The compound is a derivative of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides
This compound is used in the synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides . These derivatives are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Organic Synthesis
The compound is valuable in various applications, including organic synthesis. Its versatile properties make it a useful tool in the development of new synthetic strategies .
Molecular Biology Studies
The compound is also used in molecular biology studies. Its unique structure and properties can help researchers understand the biological processes at the molecular level .
Preparation of Pyrazolopyridines as PDE4B Inhibitors
The compound is a reagent in the preparation of pyrazolopyridines, which are known to inhibit Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in inflammatory responses, and its inhibitors have potential therapeutic applications in diseases like asthma, COPD, and psoriasis .
Development of Antiepileptic Drugs
The compound has been used in the development of antiepileptic drugs . For example, it is known to bind to the vesicle protein SV2A, which is the binding site for the antiepileptic drug levetiracetam . This makes it a valuable tool in the development of new treatments for epilepsy .
Future Directions
The future directions for “2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . Its use as a reagent in the preparation of other compounds suggests potential for further exploration in medicinal chemistry .
properties
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)10-4-1-3-9(7-10)8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVWWWUWFEZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid | |
CAS RN |
1368503-69-8 |
Source
|
Record name | 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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